molecular formula C8H14O B1582440 1,2-Epoxycyclooctane CAS No. 286-62-4

1,2-Epoxycyclooctane

Cat. No. B1582440
CAS RN: 286-62-4
M. Wt: 126.2 g/mol
InChI Key: MELPJGOMEMRMPL-UHFFFAOYSA-N
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Description

1,2-Epoxycyclooctane, also known as 9-Oxabicyclo[6.1.0]nonane, is a chemical compound with the molecular formula C8H14O . It is also referred to by other names such as Cyclooctene Oxide . It is a crystalline solid .


Synthesis Analysis

1,2-Epoxycyclooctane can be synthesized from cyclooctene using a biocatalytic process. A novel immobilized Aspergillus niger lipase (ANL@ZnGlu-MNPs) was employed for the preparation of 1,2-epoxycyclooctane by oxidation of cyclooctene . The yield of the catalytic reaction needs to be further improved .


Molecular Structure Analysis

The molecular weight of 1,2-Epoxycyclooctane is 126.196 Da . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

In the catalytic process of cyclooctene epoxidation, polyoxotungstates act as catalyst precursors, which decompose into the monomeric, dimeric and tetrameric peroxo species by reaction with hydrogen peroxide .


Physical And Chemical Properties Analysis

1,2-Epoxycyclooctane has a density of 1.0±0.1 g/cm3, a boiling point of 189.3±0.0 °C at 760 mmHg, and a vapour pressure of 0.8±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 40.8±3.0 kJ/mol and a flash point of 56.1±0.0 °C .

Scientific Research Applications

1. Heterogeneous Catalysis in Chemical Industry

1,2-Epoxycyclooctane is a significant chemical intermediate in the industry, particularly for the synthesis of fine and specialty chemicals. A study by Xiaoling et al. (2018) highlights the development of polyoxometalate-based coordination polymers that are highly active for the selective oxidation of cis-cyclooctene to 1,2-epoxycyclooctane. These compounds, particularly Ag8(mttz)4(H2O)[PWVWVI11O40]·H2O, demonstrate superior catalytic performance due to their structure with exposed active edge sites of Ag, making them more effective in the production of 1,2-epoxycyclooctane under mild conditions (Xiaoling et al., 2018).

2. Biocatalytic Epoxidation

The biocatalytic epoxidation of cyclooctene to produce 1,2-epoxycyclooctane has been explored using immobilized Aspergillus niger lipase. Chen et al. (2020) optimized various reaction parameters, such as substrate concentration and reaction temperature, to improve the yield and enantiomeric excess of 1,2-epoxycyclooctane. This approach represents an innovative use of biocatalysts for synthesizing 1,2-epoxycyclooctane, offering an alternative to traditional chemical methods (Chen et al., 2020).

3. Investigation of Catalytic Reaction Mechanisms

Research by Fan et al. (2016) delved into the reaction process of cyclooctene epoxidation, utilizing ESI-MS to monitor real-time changes. This study contributed to understanding the catalytic reaction mechanism of polyoxometalate clusters, which play a vital role in the formation of 1,2-epoxycyclooctane. By analyzing the species changes of the catalysts and their interaction with the substrate, this research offers insights into the fundamental processes involved in epoxidation reactions (Fan et al., 2016).

4. Telomerization Processes

The telomerization of 1Z,5Z-cyclooctadiene with halogenated methanes, as studied by Khusnutdinov et al. (2011), presents another application where 1,2-epoxycyclooctane derivatives play a crucial role. Their research demonstrated that the use of water as a nucleophilic additive in the presence of chromium, copper, and molybdenum complexes promotes the formation of 1,4- and 1,5-epoxycyclooctanes (Khusnutdinov et al., 2011).

Safety And Hazards

1,2-Epoxycyclooctane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin or if inhaled. It causes skin irritation and serious eye irritation. It is also a flammable solid .

Future Directions

1,2-Epoxycyclooctane based on cyclooctene can be used to design epoxy resins exhibiting fairly high dielectric properties, stability over a wide temperature range, and a high heat and weather resistance. They are used in the production of paint materials and film coatings for radio electronics and computer engineering . The use of biocatalysts in the synthesis of epoxides by olefins has received extensive attention due to mild reaction conditions, environmental friendliness, excellent selectivity, and sustainability .

properties

IUPAC Name

9-oxabicyclo[6.1.0]nonane
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InChI

InChI=1S/C8H14O/c1-2-4-6-8-7(9-8)5-3-1/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MELPJGOMEMRMPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2C(O2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H14O
Source PubChem
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DSSTOX Substance ID

DTXSID20951267
Record name 9-Oxabicyclo[6.1.0]nonane
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Molecular Weight

126.20 g/mol
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Physical Description

Crystalline solid; [Alfa Aesar MSDS]
Record name 1,2-Epoxycyclooctane
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Product Name

1,2-Epoxycyclooctane

CAS RN

286-62-4, 4925-71-7
Record name Cyclooctene oxide
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Record name 1,2-Epoxycyclooctane
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Synthesis routes and methods I

Procedure details

Hydrogen peroxide (30%, 2 ml) was added to a mixture of the catalyst from Example 48 (0.04 g) and cis-cyclooctene (1.4 g, 11.5 mmol) in tert-butanol (10 ml) at 30° C. under an atmosphere of nitrogen. The reaction mixture was stirred at 30° C. for 48 h under nitrogen. The catalyst was filtered off and washed well with ether (80 ml). The combined organic layers were washed well with water (2×40 ml) and then dried over magnesium sulphate. After filtration the solvent was removed under reduced pressure—20° C. at 50 mm of Hg—to afford 9-oxabicyclo[6.1.0] nonane as a white solid (0.95 g, 65%). M.p. 51° C., lit. m.p. 53-56° C.
Quantity
2 mL
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reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
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[Compound]
Name
catalyst
Quantity
0.04 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

There were added 13.68 parts of a 50% aqueous hydrogen peroxide to a refluxing mixture of 3.92 parts of tetrachloroacetone, 11.58 parts of cyclooctene and 149 parts of chloroform. Water was removed continuously as it was formed, over a period of 4 hours of heating. The removed water was then added to the reaction mixture. The organic phase was then separated from the aqueous phase. Based on VPC analysis there was obtained an 83% yield of cyclooctene oxide.
Quantity
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Yield
83%

Synthesis routes and methods III

Procedure details

Crosslinked polystyrene-divinylbenzene beads substituted in the phenyl rings by arsono groups (Polymer II of Example 2 (B) above, containing 0.25 mmole As) was added to a two phase system of 1.7 g of 30% aqueous H2O2 (15 mmoles of H2O2) and cyclooctene (7.5 mmoles) in chloroform (7 ml). The mixture was heated in a closed thick-walled tube at 70° C. for 45 hours. Cyclooctene oxide (6.7 mmol, 89% yield) was obtained after 45 hours. The polymer was then filtered and reused with no apparent loss of activity (90% yield after 55 hours at 70° C.).
[Compound]
Name
polystyrene divinylbenzene
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
Polymer II
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0 (± 1) mol
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1.7 g
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Quantity
7.5 mmol
Type
reactant
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Quantity
7 mL
Type
solvent
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Epoxycyclooctane
Reactant of Route 2
Reactant of Route 2
1,2-Epoxycyclooctane
Reactant of Route 3
1,2-Epoxycyclooctane
Reactant of Route 4
1,2-Epoxycyclooctane
Reactant of Route 5
1,2-Epoxycyclooctane
Reactant of Route 6
1,2-Epoxycyclooctane

Citations

For This Compound
214
Citations
Q Chen, F Peng, F Li, G **a, M Zong, W Lou - Catalysts, 2020 - mdpi.com
A newly immobilized Aspergillus niger lipase (ANL@ZnGlu-MNPs) was employed for the preparation of 1,2-epoxycyclooctane by oxidation of cyclooctene. The chosen variables, …
Number of citations: 2 www.mdpi.com
O Makota, A Eilfeld, Y Trach, B Schulze… - New Journal of …, 2008 - pubs.rsc.org
The novel hydroperoxy sultam, 2-(6-bromo-pyrid-2-yl)-2,3,4,5,6,7-hexahydro-1,2-benzisothiazol-3-hydroperoxy 1,1-dioxide (HPS), was synthesized by the oxidation of the isothiazolium …
Number of citations: 3 pubs.rsc.org
LY Fan, YY Hong, J Cao, CW Hu - RSC advances, 2016 - pubs.rsc.org
The reaction process of cyclooctene epoxidation was real-time monitored by ESI-MS using H3PW12O40 and H2WO4 as catalysts. By observing the species changes of the catalysts in …
Number of citations: 8 pubs.rsc.org
DR Shangareev, TN Antonova, IG Abramov… - Kinetics and …, 2021 - Springer
The laws governing the liquid-phase oxidation of cyclooctene with molecular oxygen in the presence of a number of catalysts compared with the initiated cyclooctene oxidation have …
Number of citations: 3 link.springer.com
Ž Petrovski, AA Valente, M Pillinger, AS Dias… - Journal of Molecular …, 2006 - Elsevier
A series of ionic dioxomolybdenum(VI) complexes of general formula [MoO 2 Cl(L)]Y containing tridentate nitrogen ligands [L=1,4,7-triazacyclononane (tacn), 1,1,1-tris(…
Number of citations: 25 www.sciencedirect.com
SM Bruno, B Monteiro, MS Balula, C Lourenço… - Molecules, 2006 - mdpi.com
The tetrahedral triphenylsiloxy complex MoO 2 (OSiPh 3 ) 2 (1) and its Lewis base adduct with 2,2'-bipyridine, MoO 2 (OSiPh 3 ) 2 (bpy) (2), were prepared and characterised by IR/…
Number of citations: 22 www.mdpi.com
ICMS Santos, JAF Gamelas, MSS Balula… - Journal of Molecular …, 2007 - Elsevier
The tetrabutylammonium salts of sandwich-type tungstophosphates of general formula B-α-[M 4 (H 2 O) 2 (PW 9 O 34 ) 2 ] n− , M=Co II , Mn II and Fe III , proved to be catalysts or catalyst …
Number of citations: 45 www.sciencedirect.com
P Neves, TR Amarante, AC Gomes, AC Coelho… - Applied Catalysis A …, 2011 - Elsevier
The tetracarbonyl complexes cis-[Mo(CO) 4 {2-[3(5)-pyrazolyl]pyridine}] (1) and cis-[Mo(CO) 4 {ethyl[3-(2-pyridyl)-1-pyrazolyl]acetate}] (2) were obtained in excellent yields by microwave…
Number of citations: 38 www.sciencedirect.com
ОІ Makota, ZM Komarenska, LP Oliynyk, LV Bulgakova… - science.lpnu.ua
The influenceof vanadium-containing compounds as catalysts on the reaction of 1-octene epoxidation by tert-butyl hydroperoxide and the decomposition of this hydroperoxide was …
Number of citations: 2 science.lpnu.ua
J Wang, M Yang, W Dong, Z **, J Tang… - Catalysis Science & …, 2016 - pubs.rsc.org
A series of efficient cobalt(II)-anchored Cr-MOF (Cr-MIL-101-NH2) catalysts, such as Co(II)@Cr-MIL-101-Sal, Co(II)@Cr-MIL-101-P2I and Co(II)@Cr-MIL-101-P3I, have been …
Number of citations: 67 pubs.rsc.org

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